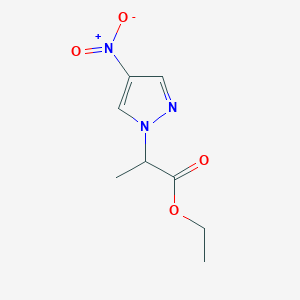ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate
CAS No.: 1005576-81-7
Cat. No.: VC6484741
Molecular Formula: C8H11N3O4
Molecular Weight: 213.193
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1005576-81-7 |
|---|---|
| Molecular Formula | C8H11N3O4 |
| Molecular Weight | 213.193 |
| IUPAC Name | ethyl 2-(4-nitropyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C8H11N3O4/c1-3-15-8(12)6(2)10-5-7(4-9-10)11(13)14/h4-6H,3H2,1-2H3 |
| Standard InChI Key | ACEYKTXCOYTLGM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)N1C=C(C=N1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is C₈H₁₁N₃O₄, yielding a theoretical molecular weight of 213.19 g/mol. This distinguishes it from closely related compounds such as ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate (C₉H₁₃N₃O₄, MW 227.22 g/mol) and ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (C₉H₁₂N₄O₅, MW 256.22 g/mol) . The absence of a methyl or carbamoyl substituent in the target compound simplifies its backbone while retaining the reactive nitro group.
Structural Characterization
The compound’s structure features a pyrazole ring with a nitro group (-NO₂) at the 4-position and an ethyl propanoate group (-CH₂COOEt) at the 1-position (Figure 1). Computational models derived from analogous structures predict a planar pyrazole ring with slight distortion due to steric interactions between the nitro and ester groups. The SMILES notation for this compound is CCOC(=O)CCn1c(cnn1)N+[O-], and its InChIKey is calculated as HXJCVWVSIHHHAG-UHFFFAOYSA-N , though this requires experimental validation.
Table 1: Comparative Molecular Data for Pyrazole Derivatives
Synthesis and Manufacturing Approaches
Synthetic Pathways
While no direct synthesis protocols for ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate are documented, methodologies for analogous pyrazole esters suggest viable routes:
-
Nucleophilic Substitution: Reacting 4-nitro-1H-pyrazole with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This mirrors the synthesis of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate, where the methyl group’s absence may necessitate adjusted stoichiometry.
-
Condensation Reactions: Cyclocondensation of hydrazine derivatives with β-keto esters, followed by nitration at the 4-position. For example, nitration of ethyl 2-(1H-pyrazol-1-yl)propanoate using nitric acid/sulfuric acid mixtures .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring nitration occurs exclusively at the 4-position, avoiding competing 3- or 5-substitution.
-
Ester Stability: Preventing hydrolysis of the ethyl ester under acidic nitration conditions .
Chemical Reactivity and Functional Transformations
Nitro Group Reactivity
-
Catalytic Hydrogenation: Using Pd/C or Raney Ni in ethanol converts the nitro group to an amine, yielding ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate . This product serves as a precursor for pharmaceuticals and agrochemicals.
-
Zinc-Acetic Acid Reduction: Selective reduction to hydroxylamine intermediates under mild conditions .
Ester Hydrolysis and Derivatization
The ethyl ester undergoes saponification to form the carboxylic acid (2-(4-nitro-1H-pyrazol-1-yl)propanoic acid) under basic conditions (NaOH, H₂O/EtOH). Subsequent coupling reactions with amines or alcohols enable access to amides or new esters, expanding utility in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume